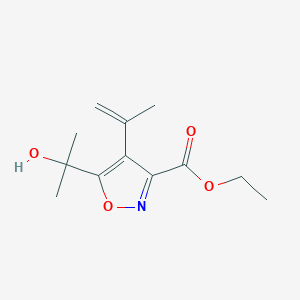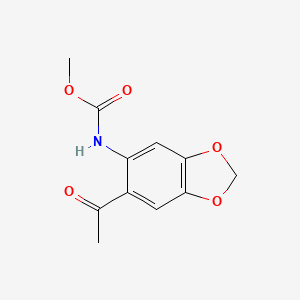![molecular formula C21H19Cl2N3O4S B14943235 1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B14943235.png)
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a piperidine ring, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the piperidine ring: This step involves the reaction of a suitable piperidine derivative with the pyrrole intermediate.
Attachment of the chlorophenyl groups: This is usually done through electrophilic aromatic substitution reactions, where chlorobenzene derivatives are introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)piperidin-4-ol: Shares the piperidine and chlorophenyl groups but lacks the pyrrole ring.
1-(4-chlorophenyl)biguanide hydrochloride: Contains the chlorophenyl group but has a different core structure.
1,1-bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane: Contains chlorophenyl groups but has a different overall structure.
Uniqueness
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring, a piperidine ring, and chlorophenyl groups
Properties
Molecular Formula |
C21H19Cl2N3O4S |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H19Cl2N3O4S/c22-14-1-5-17(6-2-14)26-20(27)13-19(21(26)28)24-16-9-11-25(12-10-16)31(29,30)18-7-3-15(23)4-8-18/h1-8,13,16,24H,9-12H2 |
InChI Key |
ZNZFBWWTCINZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![ethyl 4-(3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B14943167.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![3-(2,5-difluorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943180.png)
![methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943185.png)

![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
![3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B14943213.png)

![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)

![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14943251.png)
